REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][O:5][c:6]1[c:7]2[c:8]([C:29]([C:30](=[O:31])[NH2:32])=[O:33])[c:9]([CH3:28])[n:10]([CH2:15][c:16]3[c:17](-[c:22]4[cH:23][cH:24][cH:25][cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[c:11]2[cH:12][cH:13][cH:14]1)=[O:34].[CH3:38][OH:39].[Na+:37].[Na:35].[OH-:36]>>[O:2]=[C:3]([CH2:4][O:5][c:6]1[c:7]2[c:8]([C:29]([C:30](=[O:31])[NH2:32])=[O:33])[c:9]([CH3:28])[n:10]([CH2:15][c:16]3[c:17](-[c:22]4[cH:23][cH:24][cH:25][cH:26][cH:27]4)[cH:18][cH:19][cH:20][cH:21]3)[c:11]2[cH:12][cH:13][cH:14]1)[OH:34]
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Name
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COC(=O)COc1cccc2c1c(C(=O)C(N)=O)c(C)n2Cc1ccccc1-c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)COc1cccc2c1c(C(=O)C(N)=O)c(C)n2Cc1ccccc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cc1c(C(=O)C(N)=O)c2c(OCC(=O)O)cccc2n1Cc1ccccc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |